4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline
Description
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as an inhibitor of various enzymes and receptors.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-15-20(19-5-3-4-6-21(19)23-16)22(26)25-13-11-24(12-14-25)17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSZZKNVVUCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. This reaction is carried out in ethanol under reflux conditions. The intermediate product is then subjected to oxidation using glacial acetic acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like glacial acetic acid.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Glacial acetic acid is commonly used.
Substitution: Ethanol is often used as a solvent under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Cancer Research: Piperazine derivatives, including this compound, have shown cytotoxic effects on cancer cells, making them potential candidates for anticancer drugs.
Neuropharmacology: The compound is also explored for its effects on serotonin receptors, which could have implications for treating psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)piperazine: Shares the piperazine moiety and is known for its stimulant effects.
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine: Another piperazine derivative with anticancer properties.
Uniqueness
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylquinoline is unique due to its specific combination of a quinoline core and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and modulate serotonin receptors sets it apart from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
